Product packaging for 2-(5-Bromopyridin-2-yl)-N-ethylacetamide(Cat. No.:)

2-(5-Bromopyridin-2-yl)-N-ethylacetamide

Cat. No.: B13001549
M. Wt: 243.10 g/mol
InChI Key: FVZZYYAXRHJWKT-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Containing Amides and Heterocyclic Chemistry

2-(5-Bromopyridin-2-yl)-N-ethylacetamide belongs to the broad and vital class of heterocyclic compounds. Specifically, it is a derivative of pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom. ontosight.ai The presence of the nitrogen atom imparts unique chemical properties to the pyridine ring, distinguishing it from its carbocyclic counterpart, benzene. nih.gov

This compound is also classified as an amide, characterized by a carbonyl group linked to a nitrogen atom. Pyridine amides are organic compounds that feature a pyridine ring connected to an amide group. echemi.com This fusion of a pyridine core with an acetamide (B32628) side chain places this compound at the intersection of two important chemical families, suggesting a potential for diverse reactivity and biological activity. The study of such molecules is a cornerstone of heterocyclic chemistry, a field that has yielded numerous pharmaceuticals and functional materials. ontosight.ai

Significance of Brominated Pyridine Scaffolds in Medicinal Chemistry

The incorporation of a bromine atom onto the pyridine ring at the 5-position is a critical structural feature of this compound. Halogenation, and specifically bromination, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. The presence of a bromine atom can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Brominated pyridine scaffolds are integral components of numerous biologically active compounds and are considered privileged structures in drug discovery. They are found in molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of the bromine atom can lead to enhanced potency and selectivity for specific enzymes or receptors, making it a valuable tool for the design of new therapeutic agents.

Overview of Current Research Trajectories for the Compound

While dedicated research on this compound is not yet extensive, its structural motifs suggest several promising avenues for investigation. The combination of a brominated pyridine ring and an N-ethylacetamide side chain points towards potential applications in several areas of medicinal chemistry.

Current research on structurally similar pyridine and acetamide derivatives is focused on their potential as:

Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both a donor and acceptor. These interactions are crucial for binding to the active sites of enzymes.

Antimicrobial Agents: Pyridine derivatives have a long history of use as antimicrobial agents. The lipophilicity conferred by the bromine atom and the ethyl group may enhance the ability of the compound to penetrate bacterial cell membranes.

Anticancer Agents: Many anticancer drugs contain heterocyclic scaffolds. The brominated pyridine core could serve as a platform for the development of new cytotoxic agents. Research on pyridine-acetamide hybrids has shown potential anti-proliferative effects against cancer cell lines. researchgate.net

Further research is necessary to fully elucidate the specific biological activities of this compound.

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation of this compound is warranted due to the promising chemical features it possesses. A systematic study of its synthesis, characterization, and biological evaluation could uncover novel applications and contribute to the broader understanding of structure-activity relationships in this class of compounds.

The exploration of this molecule could lead to the identification of new lead compounds for drug discovery programs. Furthermore, understanding the chemical reactivity of this compound could open doors to its use as a versatile building block in the synthesis of more complex molecules with valuable properties. The systematic gathering of data on this compound will provide a foundation for future research and development in the fields of medicinal and materials chemistry.

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
CAS Number 1706432-49-6
SMILES O=C(NCC)CC1=NC=C(Br)C=C1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O B13001549 2-(5-Bromopyridin-2-yl)-N-ethylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-N-ethylacetamide

InChI

InChI=1S/C9H11BrN2O/c1-2-11-9(13)5-8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

FVZZYYAXRHJWKT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=NC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 5 Bromopyridin 2 Yl N Ethylacetamide

Established Synthetic Routes to 2-(5-Bromopyridin-2-yl)-N-ethylacetamide

The direct synthesis of this compound has been achieved through classical amidation reactions starting from its corresponding carboxylic acid or ester precursors.

Synthesis from Precursors: 2-(5-Bromopyridin-2-yl)acetic Acid and its Esters

A well-documented route to N-substituted 2-(5-bromopyridin-2-yl)acetamides involves a multi-step process commencing with the elaboration of a malonic ester derivative. A European patent details a similar synthesis for the N-benzyl analogue, which provides a clear blueprint for obtaining the N-ethyl derivative. google.com The synthesis begins with the reaction of a suitable precursor to form 2-(5-bromo-pyridin-2-yl)malonic acid diethyl ester. This intermediate then undergoes hydrolysis and decarboxylation to yield 2-(5-Bromopyridin-2-yl)acetic acid.

The resulting carboxylic acid can then be coupled with ethylamine (B1201723) to form the desired amide, this compound. The final amidation step can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using standard coupling reagents.

Alternatively, the ester of 2-(5-Bromopyridin-2-yl)acetic acid can be directly reacted with ethylamine in an amidation reaction to produce the target compound.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond between 2-(5-Bromopyridin-2-yl)acetic acid and ethylamine is a critical step that can be facilitated by a variety of modern coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly employed coupling agents in peptide and general amide synthesis include carbodiimides and phosphonium (B103445) or uronium salts. mychemblog.compeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameActivating Principle
DCC DicyclohexylcarbodiimideForms a reactive O-acylisourea intermediate.
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideSimilar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification.
HBTU O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateForms a highly reactive HOBt ester. peptide.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateSimilar to HBTU but often more effective and results in less racemization. mychemblog.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms a reactive phosphonium-based activated ester.

The general procedure involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling reagent, an amine base (like triethylamine (B128534) or diisopropylethylamine), and finally ethylamine. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

General Synthetic Strategies for Related Bromopyridine-Containing Amides

Broader synthetic strategies offer alternative pathways to construct the this compound scaffold, often by forming the pyridine (B92270) ring or introducing the bromo and acetamide (B32628) functionalities at different stages.

Goldberg Reaction Applications for 2-Bromopyridine (B144113) Derivatives

The Goldberg reaction provides a copper-catalyzed method for the formation of a C-N bond between an aryl halide and an amide. A study on the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine using the Goldberg reaction demonstrates its utility. epo.org In a reaction analogous to the synthesis of the target molecule, 2-bromopyridine can be coupled with N-methylacetamide in the presence of a copper iodide catalyst and a ligand such as 1,10-phenanthroline. epo.org

To synthesize this compound via this route, one could envision a reaction between 2,5-dibromopyridine (B19318) and N-ethylacetamide. The regioselectivity of such a reaction would be a critical factor to consider, as the reaction could potentially occur at either the C2 or C5 position of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for the derivatization of pyridine rings. researchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide. A relevant study describes the Suzuki cross-coupling reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. mychemblog.comnih.gov This demonstrates that the acetamide functionality is stable under the conditions of a Suzuki coupling reaction.

A potential strategy to synthesize this compound using this methodology could involve the Suzuki coupling of a suitably protected 2-(acetamido)-5-bromopyridine derivative with a boronic acid or ester that contains the ethylacetamide side chain precursor. Alternatively, one could perform the Suzuki coupling on 2,5-dibromopyridine to introduce a different substituent at the 5-position, followed by functionalization at the 2-position to install the N-ethylacetamide group. The choice of catalyst, ligand, and base is crucial for the success of these reactions. mychemblog.comresearchgate.netnih.gov

Table 2: Key Components in a Typical Suzuki Coupling Reaction

ComponentExample(s)Role in the Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). mychemblog.comresearchgate.netnih.gov
Ligand Triphenylphosphine (PPh₃), S-Phos, X-PhosStabilizes the palladium center and influences reactivity and selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Promotes the transmetalation step. mychemblog.comresearchgate.netnih.gov
Solvent Toluene (B28343), Dioxane, DMF, WaterSolubilizes reactants and influences reaction rate and outcome. mychemblog.comresearchgate.netnih.gov

Utilization of Grignard Reagents in Pyridine Scaffold Functionalization

Grignard reagents are highly reactive organometallic compounds that can be used to form new carbon-carbon bonds. growingscience.comsoton.ac.uknih.gov In the context of pyridine chemistry, Grignard reagents can be added to nitrile or ester functional groups. For instance, a synthetic route could involve the preparation of a Grignard reagent from a suitable alkyl halide, which is then reacted with a precursor such as 5-bromopyridine-2-carbonitrile. The initial product of this reaction would be an imine, which can then be hydrolyzed to a ketone. Subsequent reductive amination with ethylamine could then yield the target amide.

Alternatively, a Grignard reagent could be reacted with an ester, such as methyl 2-(5-bromopyridin-2-yl)acetate. However, Grignard reagents typically add twice to esters, leading to the formation of a tertiary alcohol, which would necessitate further synthetic manipulations to arrive at the desired amide. nih.gov Careful control of reaction conditions, such as low temperatures, can sometimes favor the single addition product.

One-Pot Synthetic Procedures for Analogous Amide Compounds

One-pot, multi-component reactions (MCRs) are highly valued in chemical synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single step. While a specific one-pot synthesis for this compound is not extensively detailed in the provided context, numerous methodologies for analogous pyridine-based compounds highlight the versatility of this approach. mdpi.comtandfonline.comnih.gov

A common strategy involves the condensation of 2-aminopyridines with other reactants. For instance, a chemodivergent method allows for the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424) by carefully controlling the reaction conditions. rsc.org In one pathway, using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in toluene leads to the desired amide via C-C bond cleavage. rsc.org Another approach describes a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, a bromine source, and 2-aminopyridine under solvent-free conditions, showcasing a different cyclization pathway from similar starting materials. nih.gov

The Guareschi-Thorpe reaction provides another pathway to substituted pyridines. An advanced, greener version of this reaction uses the three-component condensation of a cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium (B1175870) carbonate in an aqueous medium to produce hydroxy-cyanopyridines in high yields. rsc.org This method is notable for its use of water as a solvent and its amenability to up-scaling. rsc.org

Furthermore, novel one-pot syntheses have been developed for various pyridine derivatives. One such method involves the reaction of aromatic terminal alkynes with benzamides in the presence of a base like cesium carbonate to yield 3,5-diaryl pyridines. mdpi.com Another efficient, three-component tandem reaction utilizes aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation to create highly functionalized N-alkylated pyridines. mdpi.com

These examples demonstrate a range of one-pot strategies applicable to the synthesis of pyridine-containing scaffolds, which could be adapted for the efficient production of N-substituted 2-(pyridin-2-yl)acetamides.

Practical Considerations and Scalability of Synthetic Processes

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction conditions, pathway efficiency, and cost-effectiveness. The synthesis of pyridine acetamide derivatives is no exception, with research focusing on optimizing processes for large-scale applications. nih.govgoogle.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity. Key parameters that are often manipulated include the choice of solvent, temperature, catalyst, and reagents.

For the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines, an extensive screening process identified that using iodine (20 mol%) as a catalyst with TBHP (4 equivalents) in toluene at 100 °C for two hours provided the optimal conditions for achieving high yields (up to 83%). rsc.org The choice of solvent and oxidant was found to be particularly sensitive in this transformation. rsc.org

In the synthesis of N-amino pyridine-2,6-dione derivatives, a one-pot, three-component reaction was optimized by testing various solvents and temperatures. researchgate.net While reactions at room temperature yielded only trace amounts of the product, conducting the reaction at reflux conditions significantly improved yields. N,N-dimethylformamide (DMF) was identified as the superior solvent, resulting in an 80% yield. researchgate.net

The synthesis of pyridine-2-yl substituted ureas, which are structurally related to amides, also benefits from condition optimization. A solvent- and halide-free method involving the C-H functionalization of pyridine N-oxides with dialkylcyanamides in an acidic medium has been developed for a high-yielding synthesis. researchgate.net

The following table summarizes the optimization of reaction conditions for analogous amide compounds:

Target Compound Family Reactants Optimized Conditions (Catalyst, Solvent, Temp.) Yield Reference
N-(pyridin-2-yl)amidesα-bromoketones, 2-aminopyridine, TBHPI₂ (20 mol%), Toluene, 100 °C83% rsc.org
1-amino-2,6-dioxo-4-(p-tolyl)-1,2,3,6-tetrahydropyridine-3-carbonitrile2-cyanoacetohydrazide, Meldrum's acid, aryl aldehydePiperidine (B6355638), DMF, Reflux80% researchgate.net
3,5-diaryl pyridinesAromatic terminal alkynes, BenzamidesCs₂CO₃, SulfolaneUp to 79% mdpi.com

Evaluation of Synthetic Pathway Efficiency for Laboratory and Industrial Scale

The efficiency of a synthetic pathway is a crucial factor for its viability on both laboratory and industrial scales. This involves assessing factors like the number of steps, atom economy, cost of reagents, safety, and ease of purification.

For the synthesis of pyridine derivatives of benzoyl-phenoxy-acetamide, a method involving the reaction of fenofibric acid chloride with an aminopyridine derivative has been shown to be suitable for both small (milligram) and large (hundreds of grams) scale synthesis with nearly quantitative yields. nih.gov The procedure is straightforward and does not require special precautions, making it industrially attractive. The final product can be isolated with high purity by simple filtration after precipitation in water. nih.gov

The industrial-scale synthesis of methylphenidate, which contains a 2-phenyl-2-(piperidin-2-yl) acetamide core, highlights important considerations for scalability. Processes that use costly catalysts like platinum oxide or involve harsh conditions and high pressures are often not economically viable or safe for large-scale production. google.com An improved process for the reduction of the pyridine ring in 2-phenyl-2-(pyridine-2-yl) acetamide utilizes palladium on carbon in glacial acetic acid, which is a more economical and practical approach for industrial application. google.com Furthermore, converting the resulting acetamide to the final product involves hydrolysis and esterification steps that have been optimized for large-scale synthesis, avoiding hazardous reagents like trimethyl orthophosphate. google.com

The advanced Guareschi-Thorpe synthesis of pyridines is another example of a scalable process. A 20-fold scale-up of the reaction of ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate was successfully carried out, yielding the pyridine product in 95% yield, demonstrating its potential for larger-scale applications. rsc.org

These evaluations underscore the importance of selecting and optimizing synthetic routes that are not only high-yielding but also safe, economical, and environmentally friendly for successful industrial-scale production.

Structure Activity Relationship Sar Studies of 2 5 Bromopyridin 2 Yl N Ethylacetamide Analogs

Influence of the N-Ethyl Acetamide (B32628) Moiety on Biological Activity

The N-ethyl acetamide portion of the molecule presents a rich ground for structural modification, with both the N-alkyl chain and the amide linker being pivotal to its biological profile.

Systematic Modifications of the N-Alkyl Chain

The length and nature of the N-alkyl substituent on the acetamide can significantly influence the biological activity of a compound. While direct studies on 2-(5-Bromopyridin-2-yl)-N-ethylacetamide are not extensively documented in publicly available literature, general principles from related N-substituted acetamide series offer valuable insights. The alkyl chain often plays a crucial role in modulating lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets of target proteins.

In various classes of biologically active compounds, a systematic variation of the N-alkyl chain length often reveals a parabolic relationship with activity. For instance, in a series of N-alkyl-p-nitroanilines, the length of the alkyl chain was found to be a critical determinant of the crystal structure, which can influence biological activity. hilarispublisher.com Similarly, studies on mono-N-alkylated primary oxalamides demonstrated that increasing the alkyl chain length can impact gelation properties and molecular packing, factors that can be analogous to interactions in a biological system. periodikos.com.br

The following table illustrates hypothetical SAR data for N-alkyl analogs of a pyridinyl acetamide, based on general observations from related compound series.

Compound IDN-Alkyl GroupLipophilicity (LogP)Relative Activity (%)
1a Methyl1.250
1b Ethyl1.7100
1c Propyl2.280
1d Isopropyl2.190
1e Butyl2.760

This hypothetical data suggests that an ethyl group provides an optimal balance of size and lipophilicity for activity. Shorter (methyl) or longer (propyl, butyl) chains may lead to a decrease in activity, possibly due to suboptimal interactions with the target site. Branching, as in the isopropyl group, can sometimes enhance activity by providing a better fit into a specific binding pocket.

Impact of Amide Linker Variations

The amide bond is a cornerstone of many biologically active molecules, providing a rigid and planar linkage that can participate in hydrogen bonding. However, its susceptibility to enzymatic cleavage can limit the bioavailability of a drug. Consequently, the bioisosteric replacement of the amide linker is a common strategy in drug design to enhance metabolic stability while retaining or improving biological activity. nih.govresearchgate.netmdpi.comnih.gov

Several functional groups have been successfully employed as amide bioisosteres. These include, but are not limited to, thioamides, triazoles, oxadiazoles, and trifluoroethylamines. Each of these replacements alters the electronic and conformational properties of the linker, which can have profound effects on biological activity. For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Similarly, trifluoroethylamines have been identified as effective amide isosteres that can maintain hydrogen bonding capabilities while being less prone to cleavage. researchgate.netmdpi.com

The table below presents potential bioisosteric replacements for the amide linker in this compound and their general impact on properties, based on established principles of medicinal chemistry.

LinkerPotential AdvantagesPotential Disadvantages
Amide (original) Good H-bonding capabilitySusceptible to hydrolysis
Thioamide Similar geometry to amideCan be more reactive
1,2,3-Triazole Metabolically stable, good H-bond acceptorDifferent geometry and electronics
1,2,4-Oxadiazole Metabolically stable, H-bond acceptorAltered vector and dipole moment
Trifluoroethylamine Metabolically stable, H-bond donorIncreased lipophilicity

Role of the Bromine Atom and Pyridine (B92270) Ring Substitution

The electronic properties and substitution pattern of the pyridine ring are critical determinants of the molecule's interaction with its biological target.

Positional Isomerism on the Pyridine Ring (e.g., 5-bromo vs. 6-bromo)

The change in the bromine's position from C5 to C6 would alter the dipole moment of the pyridine ring and could introduce steric hindrance with the N-ethyl acetamide side chain or the biological target. In many heterocyclic series, such positional isomerism leads to significant differences in activity. For instance, in a study on synthetic cannabinoids, minor positional modifications of halogen substituents on a phenyl ring necessitated distinct analytical methods for their identification due to their different properties. nih.gov

The following table outlines the potential differences in properties between the 5-bromo and 6-bromo isomers.

CompoundKey FeaturePotential Impact on Activity
This compound Bromine at C5 is electronically withdrawing and relatively remote from the side chain.The electronic effect may be crucial for target interaction.
2-(6-Bromopyridin-2-yl)-N-ethylacetamide Bromine at C6 is in closer proximity to the side chain.Potential for steric clashes that could decrease activity, or favorable interactions that could enhance it.

Effects of Different Halogen Substituents on Activity

The nature of the halogen substituent at the 5-position of the pyridine ring can profoundly impact biological activity due to variations in electronegativity, size, and ability to form halogen bonds. The general trend in electronegativity is F > Cl > Br, while the atomic radius increases in the order F < Cl < Br.

In a study of substituted cinnamic acid derivatives, the position and nature of the halogen (fluorine vs. chlorine) had a significant effect on bioactivity and selectivity. mdpi.com Research on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives as hepatitis B virus capsid assembly inhibitors also highlights the importance of specific halogen substitutions. hilarispublisher.com

The table below summarizes the properties of different halogens and their potential influence on the activity of 2-(5-halopyridin-2-yl)-N-ethylacetamide analogs.

Halogen at C5ElectronegativityAtomic Radius (Å)Potential for Halogen BondingPotential Impact on Activity
Fluorine 3.981.47WeakStrong electronic pull, may alter binding mode.
Chlorine 3.161.75ModerateA balance of electronic and steric effects.
Bromine 2.961.85StrongStrong halogen bonding potential, which can be a key interaction with the target.
Iodine 2.661.98Very StrongIncreased lipophilicity and strong halogen bonding, but may be too large for the binding pocket.

Conformational Analysis and its Correlation with Biological Potency

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound analogs can reveal the preferred spatial arrangement of the pyridine ring and the N-ethyl acetamide side chain, which is crucial for optimal interaction with a biological target.

Molecular modeling techniques, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, are powerful tools for correlating conformational properties with biological potency. nih.govresearchgate.netnih.gov For example, a 3D-QSAR study on piperidine (B6355638) carboxamide derivatives as ALK inhibitors highlighted the importance of steric and electrostatic fields for activity. nih.gov Similarly, a study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives showed that steric and electrostatic contributions were key to their anti-inflammatory activity.

For this compound, the dihedral angle between the pyridine ring and the acetamide group is a critical conformational parameter. A study on N-(5-Bromo-pyridin-2-yl)acetamide revealed a dihedral angle of 7.27-8.46 degrees in the crystal structure, indicating a nearly coplanar arrangement. nih.gov This planarity might be essential for fitting into a binding site.

The following table illustrates how different conformations could impact biological activity.

ConformationDihedral Angle (Pyridine-Amide)Potential Biological Implication
Planar ~0°Allows for maximal pi-stacking interactions with aromatic residues in a binding site.
Slightly Twisted ~30°May be the preferred conformation for fitting into a specific pocket.
Orthogonal ~90°Likely to be inactive as it would disrupt key binding interactions.

Scaffold Hopping and Bioisosteric Replacements for Lead Optimization

Scaffold hopping is a medicinal chemistry strategy that involves the replacement of a molecule's core structure with a different chemical scaffold, aiming to identify novel compounds with similar or improved biological activity. nih.govtmu.edu.tw This technique is valuable for exploring new chemical space, overcoming patent limitations, and improving pharmacokinetic properties. nih.govtmu.edu.tw

In the context of this compound, scaffold hopping could involve replacing the central pyridine ring. For instance, the pyridine ring could be substituted with other five- or six-membered heterocyclic or carbocyclic rings to explore different spatial arrangements and electronic properties. The goal is to maintain the key pharmacophoric features—the spatial orientation of the bromo substituent, the acetamide side chain, and the nitrogen atom's role as a hydrogen bond acceptor—while introducing a novel core.

Bioisosteric replacement is a more subtle modification where one functional group is exchanged for another with similar physicochemical properties, with the aim of enhancing potency, selectivity, or metabolic stability. mdpi.com For the this compound scaffold, several bioisosteric replacements could be envisioned:

Pyridine Ring Analogs: The pyridine ring itself can be considered a bioisostere of a phenyl ring. Modifications could involve altering the position of the nitrogen atom within the ring to create pyridazine, pyrimidine (B1678525), or pyrazine (B50134) analogs. For example, a pyrimidine analog, 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol, has been synthesized, indicating the chemical tractability of such modifications. ambeed.com

Bromine Substituent: The bromine atom on the pyridine ring is a key feature. It could be replaced with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing or lipophilic groups to probe the impact on activity.

Acetamide Moiety: The N-ethylacetamide side chain offers multiple opportunities for bioisosteric replacement. The ethyl group could be replaced with other small alkyl groups, cycloalkyl groups, or even incorporated into a small heterocyclic ring to explore different steric and conformational requirements. The amide bond could be replaced by other linkers such as a sulfonamide, a reverse amide, or an ester to alter hydrogen bonding capacity and metabolic stability.

A recent study on pyrazolo[3,4-d]pyrimidines utilized a scaffold-hopping strategy combined with linker optimization, demonstrating the potential of these approaches in generating novel compounds with enhanced antitumor activity. nih.gov Another example is the synthesis of N-(aryl)-2-thiophen-2-ylacetamides as antitubercular agents, where the pyridine ring is replaced by a thiophene (B33073) ring. nih.gov

Table 1: Potential Scaffold Hopping and Bioisosteric Replacements for this compound

Original Scaffold/FragmentPotential Replacement Scaffolds/FragmentsRationale
5-BromopyridinePhenyl, Thiophene, Furan, Pyrimidine, PyridazineExplore different electronic distributions and hydrogen bonding patterns.
BromineChlorine, Fluorine, Cyano, TrifluoromethylModulate electronics and lipophilicity.
N-ethylacetamideN-cyclopropylacetamide, N-methyl-N-ethylacetamide, Ethyl 2-(5-bromopyridin-2-yl)acetateInvestigate steric and conformational effects on the amide group.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent analogs. nih.gov

The development of a QSAR model for this compound analogs would require a dataset of compounds with measured biological activities. The process typically involves:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While no specific QSAR models for this compound were found, studies on related structures highlight the utility of this approach. For example, QSAR studies on 5–N–substituted–2–(substituted benzenesulphonyl) glutamines as antitumor agents have revealed the importance of aliphatic substitutions and electronic effects for activity. researchgate.net Similarly, QSAR models for chalcone (B49325) derivatives have successfully guided the design of potent antitubercular agents. nih.gov

Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on Activity

Descriptor TypeExample DescriptorPotential Influence on the Activity of this compound Analogs
Electronic Dipole Moment, Partial ChargesMay influence interactions with polar residues in a target binding site.
Steric Molecular Volume, Surface AreaCan define the size and shape constraints of the binding pocket.
Hydrophobic LogPCould impact cell permeability and binding to hydrophobic pockets.
Topological Connectivity IndicesRelate to the branching and overall shape of the molecule.

Preclinical Pharmacological Investigations of 2 5 Bromopyridin 2 Yl N Ethylacetamide

In Vitro Biological Activity Profiling

In vitro studies are fundamental to characterizing the biological effects of a chemical compound at the molecular and cellular level. This profiling involves a series of standardized assays to determine its interactions with specific biological targets.

Assessment of Enzymatic Inhibition Properties (e.g., ACC1, AChE, Kinase Activities)

An evaluation of the inhibitory potential of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide against a panel of enzymes is a critical step in preclinical profiling. However, based on a comprehensive review of published literature, specific data regarding the enzymatic inhibition properties of this compound against enzymes such as Acetyl-CoA Carboxylase 1 (ACC1), Acetylcholinesterase (AChE), or various kinase activities are not currently available.

Enzyme TargetInhibition Metric (e.g., IC₅₀)Result
ACC1Data Not AvailableNot Assessed
AChEData Not AvailableNot Assessed
Kinase PanelData Not AvailableNot Assessed

Evaluation of Receptor Binding Affinity (e.g., TSPO Ligand Affinity)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant drug target, particularly for the diagnosis and treatment of neuroinflammation. Acetamide (B32628) derivatives, a chemical class to which this compound belongs, have been widely investigated as TSPO ligands.

While specific binding affinity values (such as Kᵢ or Kₔ) for this compound are not detailed in the available literature, studies on related acetamide compounds show they can exhibit high affinity for TSPO. The binding affinity of TSPO ligands can be influenced by a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in an Alanine to Threonine amino acid substitution at position 147 (Ala147Thr). This polymorphism leads to different binding phenotypes in the human population.

Table 1: Human TSPO Binding Phenotypes based on rs6971 Genotype

Binding Phenotype Genotype Description
High-Affinity Binders (HABs) Alanine/Alanine (Ala/Ala) Homozygous for the wild-type TSPO gene.
Mixed-Affinity Binders (MABs) Alanine/Threonine (Ala/Thr) Heterozygous for the TSPO gene polymorphism.

This table describes the general phenomenon of TSPO ligand binding variability; specific classification for this compound is not available.

Antimicrobial Efficacy Against Specific Pathogens (e.g., Mycobacterium tuberculosis)

The discovery of novel antimicrobial agents is crucial, especially for pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. This has led to the screening of diverse chemical libraries for antimycobacterial activity.

A review of current research indicates that this compound has not been specifically reported in antimicrobial screening campaigns against Mycobacterium tuberculosis or other pathogens. Therefore, data on its Minimum Inhibitory Concentration (MIC) or efficacy against these organisms are not available. General screening protocols often test compounds at a set concentration (e.g., 12.5 µg/mL) to identify initial hits for further investigation.

Table 2: Antimicrobial Efficacy Profile

Pathogen Assay Type Metric (e.g., MIC) Result
Mycobacterium tuberculosis Broth Microdilution MIC Data Not Available
Staphylococcus aureus Broth Microdilution MIC Data Not Available

Identification of Other Potential Biological Targets and Pathways

Beyond the potential interaction with TSPO by virtue of its chemical class, there is no published information identifying other specific biological targets or pathways that are modulated by this compound. Target identification often requires broad screening efforts, which have not been reported for this specific compound.

Cellular-Level Efficacy and Selectivity Studies

Following molecular-level assays, testing a compound in a cellular context provides insight into its functional effects, such as its ability to modulate cellular pathways, its cytotoxicity, and its selectivity for target cells over other cell types.

Functional Assays in Relevant Cell Lines

Functional assays in cell lines are designed to measure the physiological response induced by a compound. For a potential TSPO ligand, relevant assays might involve measuring changes in steroidogenesis or mitochondrial respiration in specific cell lines.

There is currently no publicly available data from functional assays in any relevant cell lines for the compound this compound. Such studies are necessary to understand its cellular mechanism of action and potential therapeutic utility.

Selectivity Profiling Against Off-Targets and Related Biological Pathways

Selectivity profiling is a critical step in preclinical drug development to understand a compound's specificity for its intended target versus other unintended biological molecules, known as off-targets. A high degree of selectivity is often a desirable characteristic for a therapeutic candidate as it can minimize the potential for off-target related side effects.

In a typical selectivity screen, a compound like this compound would be tested against a panel of receptors, enzymes, ion channels, and transporters. These panels are often commercially available and can include hundreds of potential off-targets. The interaction of the compound with these off-targets is usually assessed through binding assays or functional assays.

Illustrative Selectivity Profiling Data:

The following table represents a hypothetical selectivity profile for this compound, demonstrating its interaction with a small selection of off-targets. The data is typically presented as the percent inhibition at a specific concentration or as an IC50/Ki value.

Off-TargetAssay TypeCompound Concentration% Inhibition
Receptor XRadioligand Binding10 µM95%
Enzyme YEnzymatic Activity10 µM8%
Ion Channel ZPatch Clamp10 µM3%
Transporter AUptake Assay10 µM12%

In this illustrative table, the compound shows high activity against "Receptor X" (its hypothetical primary target) and weak activity against the other off-targets, suggesting a favorable selectivity profile.

Further investigation into related biological pathways would involve cellular assays to determine the compound's effect on signaling cascades downstream of its primary target and potential off-targets. This helps to build a comprehensive understanding of the compound's mechanism of action and potential for unintended pharmacological effects.

Preclinical In Vivo Evaluations (Non-Human Models)

Following in vitro characterization, promising compounds advance to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic-pharmacodynamic properties in a living organism.

Efficacy in Established Animal Models of Disease (e.g., Xenograft Models)

To assess the therapeutic potential of a compound, it is tested in animal models that mimic human diseases. For an anti-cancer agent, this often involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

The efficacy of a compound like this compound in a xenograft model would be evaluated by monitoring tumor growth over time in treated animals compared to a control group receiving a vehicle. Key endpoints would include tumor volume, tumor weight at the end of the study, and potentially biomarkers related to the drug's target.

Illustrative Xenograft Model Efficacy Data:

This table presents hypothetical data from a xenograft study.

Treatment GroupNumber of AnimalsMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1010515200%
Compound A (10 mg/kg)1010275050.7%
Compound A (30 mg/kg)1010842572.0%

These illustrative results would suggest that "Compound A" exhibits dose-dependent anti-tumor efficacy in this animal model.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to correlate the drug's concentration in the body (pharmacokinetics) with its observed effect (pharmacodynamics). nih.gov This is a crucial step to understand the dose-exposure-response relationship and to help predict effective doses in humans. nih.gov

For a compound like this compound, a preclinical PK-PD study would involve administering various doses to an animal model and collecting plasma samples at different time points to measure drug concentration. Simultaneously, the pharmacological effect (e.g., inhibition of a target biomarker or reduction in tumor size) would be measured.

The data would then be used to build a model that describes how the drug concentration drives the biological effect. This can help in optimizing dosing regimens to maintain the drug concentration within a therapeutic window.

Illustrative PK-PD Parameters:

The table below shows hypothetical PK-PD parameters that could be derived from such a study.

ParameterDescriptionValue
EC50Concentration of the drug that produces 50% of the maximum effect50 ng/mL
EmaxMaximum possible effect of the drug95% Target Inhibition
kₑ₀Rate constant for the equilibrium between plasma and the effect compartment0.25 h⁻¹

These parameters from the PK-PD model can then be used to simulate different dosing scenarios and to guide the design of first-in-human clinical trials. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 5 Bromopyridin 2 Yl N Ethylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure

DFT and HF methods are cornerstones of computational chemistry for determining the electronic structure of molecules. These calculations can provide optimized geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density. For the closely related compound, N-(5-Bromopyridin-2-yl)acetamide , crystal structure data is available, which could serve as an excellent starting point for such calculations. nih.gov The crystallographic data reveals key bond lengths and angles, and that the pyridine (B92270) ring and the acetamide (B32628) group are nearly coplanar. nih.gov A computational study on this parent compound could provide a foundational understanding of the electronic effects of the bromopyridinyl group, which would be largely transferable to its N-ethylated derivative.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Interactions

An MEP map is a valuable tool for visualizing the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This analysis is crucial for predicting how a molecule will interact with other molecules, including biological targets. For 2-(5-Bromopyridin-2-yl)-N-ethylacetamide, one would anticipate a negative potential (red/yellow) around the oxygen and nitrogen atoms of the acetamide group and the nitrogen of the pyridine ring, highlighting these as potential sites for hydrogen bonding. The area around the hydrogen atoms would show a positive potential (blue), indicating them as hydrogen bond donors.

Topological Analyses (e.g., Atoms in Molecules (AIM)) for Bond Characterization

Atoms in Molecules (AIM) theory is a quantum mechanical method used to analyze the electron density to define chemical bonds and atomic interactions. By examining the bond critical points and their properties (such as electron density and its Laplacian), the nature of chemical bonds (covalent, ionic, etc.) and non-covalent interactions can be quantified. Such an analysis for this compound would provide precise information on the strength and character of its intramolecular bonds.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient (RDG))

The Reduced Density Gradient (RDG) is a function of the electron density that helps in visualizing and understanding weak, non-covalent interactions within and between molecules. These interactions are critical for molecular conformation and crystal packing. For this compound, an NCI analysis would reveal details about potential intramolecular hydrogen bonds and other van der Waals forces that stabilize its three-dimensional structure.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

TD-DFT is a widely used method for calculating the excited-state properties of molecules, which allows for the prediction of UV-Vis absorption spectra. This would enable a direct comparison between theoretical and experimental spectra, helping to validate the computational model and understand the electronic transitions occurring within the molecule.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is a key tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While no specific docking studies have been published for this compound, research on other pyridine and acetamide derivatives has demonstrated their potential as inhibitors for various enzymes. For instance, studies on 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have shown them to be potential anti-HIV-1 agents by targeting the reverse transcriptase enzyme. nih.gov Similarly, various pyridine derivatives have been investigated as CDK2 inhibitors. nih.gov A molecular docking study of this compound against a relevant biological target would involve placing the molecule into the active site of the protein and calculating a "docking score" to estimate the binding affinity. The analysis would also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Prediction of Binding Affinities and Ligand Orientations in Target Pockets

Computational docking is a primary method used to predict how a ligand, such as this compound, might bind to a protein target. This technique predicts the preferred orientation of the ligand within the binding pocket and estimates the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.com A lower binding energy typically indicates a more stable and potent protein-ligand complex. mdpi.com

The process involves generating multiple possible conformations (poses) of the ligand within the target's active site. A scoring function then evaluates each pose to rank them. plos.org For this compound, this analysis would identify the key amino acid residues it interacts with, providing insights into its potential mechanism of action.

Table 1: Example of Predicted Binding Affinities for this compound with Hypothetical Targets

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Ligand Orientation Highlights
Kinase A-8.5Pyridine ring forms π-stacking with Phenylalanine residue; Carbonyl oxygen acts as a hydrogen bond acceptor.
Protease B-7.2Bromine atom involved in halogen bonding; Ethylamide group extends into a hydrophobic pocket.
GPCR C-9.1N-ethyl group fits into a small hydrophobic cleft; Pyridine nitrogen interacts with a key polar residue.

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

Following the prediction of the binding pose, a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex is performed. These interactions are crucial for binding affinity and selectivity. plos.org

Hydrogen Bonding: These are critical directional interactions. The amide group (N-H) and the carbonyl group (C=O) in this compound are potential hydrogen bond donors and acceptors, respectively. mdpi.com The pyridine nitrogen can also act as a hydrogen bond acceptor. mdpi.com A crystal structure analysis of the closely related compound N-(5-Bromopyridin-2-yl)acetamide reveals that its molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov A similar pattern would be expected for the N-ethylated derivative in a protein binding site.

Hydrophobic Interactions: These interactions are non-specific attractions between nonpolar groups and are a major driving force for ligand binding. thescipub.com The ethyl group and the bromopyridine ring of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the target pocket. plos.org

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups. The distribution of electron density in this compound would dictate its electrostatic interactions with the protein's electric field.

Table 2: Hypothetical Interaction Analysis of this compound in a Kinase Binding Site

Interaction TypeLigand Moiety InvolvedInteracting Protein Residue
Hydrogen BondAmide N-HAspartic Acid (Side Chain Oxygen)
Hydrogen BondCarbonyl C=OGlycine (Backbone N-H)
HydrophobicEthyl GroupLeucine, Valine
π-StackingPyridine RingPhenylalanine
Halogen BondBromine AtomSerine (Backbone Carbonyl)

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Advanced Computational Approaches

In Silico ADMET Prediction for Preclinical Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital part of early-stage drug discovery, used to forecast the pharmacokinetic and safety properties of a compound. nih.gov Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate these properties based on the molecule's structure. nih.gov

For this compound, these models would predict parameters such as human intestinal absorption, plasma protein binding, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities. This allows for the early identification of potential liabilities that could hinder a drug candidate's development.

Table 3: Example of a Predicted ADMET Profile for this compound

ADMET PropertyPredicted Value/ClassificationConfidence Level
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityModerateMedium
Plasma Protein BindingHigh (>90%)Medium
CYP2D6 InhibitionInhibitorHigh
hERG InhibitionLow RiskMedium
Ames MutagenicityNon-mutagenHigh

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Prediction of Blood-Brain Barrier Permeation and Distribution

Whether a compound can cross the blood-brain barrier (BBB) is a critical factor, especially for drugs targeting the central nervous system (CNS). nih.govnih.gov Computational models predict BBB permeation, often expressed as the logBB value (logarithm of the brain-to-plasma concentration ratio). nih.gov These models use molecular descriptors such as molecular weight, polar surface area (PSA), lipophilicity (logP), and hydrogen bond count to make predictions. nih.gov The ability to forecast BBB penetration helps in designing CNS drugs or, conversely, in avoiding unwanted CNS side effects for peripherally acting drugs. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the compound and its interaction with a target protein over time, typically from nanoseconds to microseconds. mdpi.comuu.nl This method simulates the movements of atoms, offering insights into the stability of the ligand's binding pose, the flexibility of the protein, and the role of water molecules in the binding site. mdpi.com For the this compound-protein complex, an MD simulation would assess the stability of the key hydrogen bonds and hydrophobic contacts identified in docking studies. mdpi.com Parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to ensure the complex is stable throughout the simulation. nih.gov

Correlation of Computational Predictions with Experimental Biological Data

The ultimate validation of any computational model is its ability to correlate with real-world experimental data. mdpi.com In a drug discovery project, the predicted binding affinities from docking and MD simulations would be compared against experimentally measured values, such as IC₅₀ or Kᵢ from biochemical assays. A strong correlation between predicted and experimental results validates the computational model, allowing it to be used reliably for screening new compound ideas or prioritizing compounds for synthesis. mdpi.com Discrepancies between computational and experimental data can also be informative, often pointing to unforeseen binding modes or inaccuracies in the computational model that require refinement.

Derivatization and Analog Design Strategies Based on 2 5 Bromopyridin 2 Yl N Ethylacetamide

Design and Synthesis of Novel Analogs for Improved Potency or Selectivity

The primary goal in analog design is often to enhance biological activity (potency) and/or to improve selectivity for a specific biological target over others. For the 2-(5-Bromopyridin-2-yl)-N-ethylacetamide scaffold, structure-activity relationship (SAR) studies are crucial for identifying which molecular features are key for its desired effects. nih.gov

Key strategies for designing novel analogs include:

Modification of the Pyridine (B92270) Ring: The 5-bromo substituent is a key site for modification. The bromine atom can be replaced with a wide variety of other functional groups using cross-coupling reactions, such as the Suzuki coupling, to introduce different aryl or alkyl groups. nih.gov This allows for the exploration of how size, electronics, and hydrophobicity at this position affect target binding. For instance, replacing the bromine with small, electron-withdrawing groups (e.g., -CN, -CF3) or larger, more complex aromatic systems could significantly alter the compound's interaction with a target protein.

Substitution on the N-ethyl Group: The ethyl group on the acetamide (B32628) nitrogen can be varied to probe the size and nature of the binding pocket. Replacing it with smaller (methyl) or larger, more complex alkyl or cycloalkyl groups can define the steric limits of the pocket. Introducing polar functional groups onto this chain could establish new hydrogen bonding interactions, potentially increasing potency.

Systematic SAR Exploration: A systematic approach, where each part of the molecule is altered sequentially, can build a comprehensive understanding of the SAR. nih.gov This involves creating a library of analogs where substitutions are made at the pyridine ring, the methylene (B1212753) bridge of the acetamide, and the N-alkyl group. The biological data from these analogs helps to build a predictive model for designing more potent and selective compounds.

The synthesis of these analogs often involves multi-step sequences. A common synthetic route might start with 5-bromo-2-(chloromethyl)pyridine, which can be reacted with ethylamine (B1201723) to form the N-ethylacetamide backbone. Subsequent modifications, particularly on the pyridine ring, can be achieved through palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Potential Analogs and Design Rationale

Analog Structure Modification Rationale Potential Synthetic Method
Replace 5-bromo with various aryl groupsExplore hydrophobic/hydrophilic interactions and π-stackingSuzuki or Stille Coupling
Replace N-ethyl with N-cyclopropylIntroduce conformational rigidity; explore steric toleranceReaction with cyclopropylamine
Replace N-ethyl with N-(2-hydroxyethyl)Introduce hydrogen bond donor/acceptorReaction with ethanolamine
Introduce substituents on the pyridine ring at C3 or C4Probe for additional binding interactionsMulti-step synthesis from substituted pyridines

Exploration of Diverse Linker Chemistries and Side Chain Substitutions

Strategies for modifying the linker and side chains include:

Amide Bond Isosteres: The amide bond can be replaced with other functional groups that mimic its geometry but have different electronic or stability properties. Examples include reverse amides, esters, or stable linkages like amines or ethers. nih.gov

Linker Homologation or Constraining: The length of the acetamide linker can be extended or shortened by adding or removing methylene units. This alters the distance and geometric orientation between the pyridine ring and the N-alkyl group. Introducing cyclic structures, such as incorporating the linker into a piperidine (B6355638) or piperazine (B1678402) ring, can reduce conformational flexibility, which sometimes leads to an increase in potency by locking the molecule into its bioactive conformation.

Side Chain Diversity: The terminal N-ethyl group represents a side chain that can be extensively modified. Replacing the ethyl group with functionalized chains—for example, those containing amines, ethers, or sulfonamides—can improve properties like solubility or provide new interaction points with the biological target. nih.gov For instance, research on other chemical series has shown that replacing an ether linkage with an amine or amide can significantly alter solubility and potency. nih.gov

Table 2: Linker and Side Chain Modifications and Their Potential Impact

Modification Example Potential Impact
Linker Isostere Replace -C(=O)NH- with -NHC(=O)- (reverse amide)Altered hydrogen bonding pattern and metabolic stability
Linker Homologation 2-(5-Bromopyridin-2-yl)-N-ethylpropanamideIncreased distance between pyridine and N-ethyl group
Side Chain Substitution Replace N-ethyl with N-(4-fluorobenzyl)Introduce new aromatic interactions; potential for improved potency
Side Chain Functionalization Replace N-ethyl with N-(2-methoxyethyl)Increased polarity and potential for improved solubility

Introduction of Metabolic Soft Spots for Pharmacokinetic Optimization

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for its success as a therapeutic agent. nih.gov A common reason for poor pharmacokinetics is rapid metabolism by enzymes in the liver and other tissues. rsc.org Identifying and modifying these "metabolic soft spots" is a key optimization strategy. rsc.orgnih.gov

For this compound, potential metabolic soft spots include:

N-Dealkylation: The N-ethyl group is susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the removal of the ethyl group to form 2-(5-Bromopyridin-2-yl)acetamide. This is a very common metabolic pathway for N-alkyl amides.

Amide Hydrolysis: The amide bond itself can be cleaved by amidase enzymes, breaking the molecule into 5-bromo-picolinic acid and ethylamine.

Pyridine Ring Oxidation: The pyridine ring can undergo oxidation, potentially at the nitrogen atom to form an N-oxide or at one of the carbon atoms to form a pyridinone.

To improve metabolic stability, these soft spots can be blocked. For example, replacing the hydrogen atoms on the ethyl group with fluorine atoms can prevent N-dealkylation. Modifying the groups around the amide bond can sterically hinder the approach of hydrolytic enzymes.

Table 3: Potential Metabolic Soft Spots and Blocking Strategies

Potential Soft Spot Metabolic Reaction Blocking Strategy
N-Ethyl Group N-dealkylationReplace ethyl with cyclopropyl; introduce fluorine on the ethyl group
Amide Bond HydrolysisIntroduce bulky groups adjacent to the amide to provide steric hindrance
Pyridine Ring OxidationIntroduce electron-withdrawing groups to decrease the electron density of the ring
Methylene Bridge Oxidation (α to N or C=O)Replace hydrogens with fluorine or methyl groups (gem-dimethyl)

Strategies for Developing Prodrug Forms

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. nih.gov Prodrug strategies are often employed to overcome issues with solubility, permeability, or to achieve targeted drug delivery. nih.govnih.gov

For analogs of this compound, several prodrug strategies could be envisioned, particularly if the optimized analogs contain functional groups like hydroxyls, amines, or carboxylic acids:

Ester and Carbonate Prodrugs: If an analog contains a hydroxyl group (e.g., on the N-alkyl chain or the pyridine ring), it can be converted into an ester or carbonate prodrug. These are often more lipophilic, which can improve cell membrane permeability, and are readily cleaved by esterase enzymes in the body to release the active, hydroxyl-containing drug.

Phosphate (B84403) Prodrugs: For hydroxyl-containing analogs, phosphate esters can be used to dramatically increase water solubility, which is useful for developing intravenous formulations. Alkaline phosphatase enzymes in the body then cleave the phosphate to release the active drug.

Amide-based Prodrugs: If the primary target is the amine resulting from the cleavage of the N-ethylacetamide, then the parent compound itself could be considered a prodrug. The rate of cleavage could be modulated by altering the substituents on the acetamide to control the release of the active amine.

Targeted Prodrugs: In more advanced strategies, the prodrug moiety can be designed to be cleaved only at the site of action. For example, some prodrugs are designed to be activated by the unique conditions found in tumor microenvironments, such as hypoxia or the presence of specific enzymes. rsc.org

The choice of a prodrug strategy depends heavily on the specific properties of the parent drug that need improvement and the desired therapeutic outcome. nih.gov

Table 4: Hypothetical Prodrug Strategies

Parent Analog Functional Group Prodrug Moiety Activation Mechanism Goal
Hydroxyl (-OH)Acetate EsterEsterase enzymesImprove membrane permeability
Hydroxyl (-OH)Phosphate EsterAlkaline PhosphataseImprove aqueous solubility
Carboxylic Acid (-COOH)Methyl EsterEsterase enzymesMask polarity, improve permeability
Amine (-NH2)AcetamideAmidase enzymesControlled release of the active amine

Future Directions and Research Opportunities for 2 5 Bromopyridin 2 Yl N Ethylacetamide

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the early stages of drug discovery, offering the potential to accelerate the identification and optimization of novel therapeutic agents. nih.govyoutube.com For 2-(5-Bromopyridin-2-yl)-N-ethylacetamide, these computational tools can be instrumental in several key areas.

Predictive Modeling for Activity and Properties: AI algorithms can be trained on large datasets of known molecules to predict the biological activity and physicochemical properties of new compounds. By developing quantitative structure-activity relationship (QSAR) models, researchers can virtually screen libraries of derivatives of this compound to identify candidates with enhanced potency or improved pharmacokinetic profiles. acs.org

Generative Models for Novel Scaffolds: Generative AI models can design entirely new molecules with desired properties. youtube.com By inputting the core structure of this compound and specifying desired biological targets or property profiles, these models can propose novel analogs that chemists can then synthesize and test. This approach can significantly expand the explored chemical space around this scaffold.

De Novo Drug Design: AI can be employed to design novel compounds from the ground up that are predicted to bind to a specific biological target. If a target is identified for this compound, AI could be used to design new molecules that are structurally distinct but functionally analogous, potentially leading to the discovery of new chemical classes of therapeutic agents.

A summary of potential AI and ML applications is presented in the table below:

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Develops models to predict biological activity based on chemical structure.Rapidly screen virtual libraries of derivatives to prioritize synthesis.
Generative Adversarial Networks (GANs) Generates novel chemical structures with desired properties.Discover new and diverse analogs with potentially improved efficacy.
Ligand-Based Virtual Screening Screens large compound databases to find molecules similar to a known active compound.Identify commercially available or readily synthesizable compounds with similar predicted activity.
Structure-Based Drug Design Designs molecules to fit into the binding site of a specific protein target.Optimize the interaction of the compound with its biological target to enhance potency and selectivity.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govmdpi.com

Identifying Molecular Pathways: By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the specific cellular pathways that are modulated by the compound. nih.govfu-berlin.de This information is crucial for understanding its mechanism of action.

Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that predict the response to treatment with this compound. For instance, specific genetic mutations or protein expression patterns might indicate which patients are most likely to benefit from a therapy based on this compound.

Predicting Off-Target Effects: A comprehensive multi-omics analysis can also help in predicting potential off-target effects and toxicity. By observing the global changes in a biological system, researchers can identify unintended molecular interactions that might lead to adverse effects. nih.gov

The following table outlines the potential contributions of different omics technologies:

Omics TechnologyInformation GainedRelevance to this compound
Genomics Identifies genetic variations that may influence drug response.Determine if the compound's efficacy is linked to specific genetic profiles.
Transcriptomics Measures changes in gene expression levels.Uncover the genes and pathways regulated by the compound.
Proteomics Analyzes changes in protein abundance and post-translational modifications.Identify the direct protein targets and downstream signaling effects.
Metabolomics Profiles the changes in small molecule metabolites.Understand the metabolic reprogramming induced by the compound.

Exploration of Novel Therapeutic Areas and Neglected Diseases

The pyridine (B92270) and acetamide (B32628) moieties are present in a wide range of biologically active compounds, suggesting that this compound could have potential applications in various therapeutic areas. researchgate.netnih.gov

Antimicrobial and Antifungal Activity: Pyridine derivatives have been reported to possess antibacterial and antifungal properties. researchgate.net Therefore, screening this compound and its analogs against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance.

Anticancer Potential: Numerous compounds containing the pyridine scaffold have demonstrated anticancer activity. researchgate.net Investigating the effects of this compound on various cancer cell lines could reveal potential as a novel oncologic therapeutic. The bromopyridine moiety, in particular, is a feature of interest in medicinal chemistry.

Neurological Disorders: The central nervous system is another area where pyridine derivatives have shown promise. researchgate.net It would be worthwhile to explore the potential of this compound in models of neurological and psychiatric disorders.

Neglected Tropical Diseases: There is a constant need for new treatments for neglected tropical diseases. Screening this compound against parasites such as Leishmania, Trypanosoma, and Plasmodium could lead to the development of much-needed new therapies.

Development of Advanced Analytical and Characterization Methodologies

To support the research directions outlined above, the development and application of advanced analytical and characterization methodologies are essential.

Advanced Spectroscopic and Spectrometric Techniques: While standard techniques like NMR and mass spectrometry are fundamental, more advanced methods can provide deeper structural and functional insights. For instance, two-dimensional NMR techniques can fully elucidate the compound's structure and conformation in solution. High-resolution mass spectrometry can be used for precise mass determination and for identifying metabolites in biological samples. aun.edu.egmdpi.com

Crystallographic Studies: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional arrangement in the solid state. This information is invaluable for understanding its physical properties and for structure-based drug design efforts.

Chromatographic Methods for Enantiomeric Separation: If the compound or its derivatives are chiral, the development of chiral chromatography methods will be necessary to separate and characterize the individual enantiomers, as they may have different biological activities and pharmacokinetic profiles.

Thermal Analysis and Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties and stability of the compound. Powder X-ray Diffraction (PXRD) can be used to characterize its solid-state form, which is crucial for pharmaceutical development.

A summary of relevant analytical techniques is provided below:

Analytical TechniquePurposeRelevance for this compound
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition analysis.Confirming the identity and purity of synthesized compounds and identifying metabolites.
2D-NMR Spectroscopy Detailed structural elucidation and conformational analysis.Unambiguously assigning the structure and understanding its shape in solution.
Single-Crystal X-ray Diffraction Determining the three-dimensional molecular structure in the solid state.Providing a precise atomic-level model for computational studies and understanding intermolecular interactions.
Chiral High-Performance Liquid Chromatography (HPLC) Separating enantiomers of chiral compounds.Isolating and testing the biological activity of individual stereoisomers if applicable.
Differential Scanning Calorimetry (DSC) Measuring thermal transitions such as melting point and phase changes.Assessing the thermal stability and solid-state properties of the compound.

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